molecular formula C6H3FIN3 B1444563 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine CAS No. 1350653-23-4

5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine

カタログ番号: B1444563
CAS番号: 1350653-23-4
分子量: 263.01 g/mol
InChIキー: HSJHOTUQSLQXLL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Identity and Classification

This compound represents a highly specialized heterocyclic aromatic compound characterized by a fused bicyclic system incorporating both pyrazole and pyridine ring structures. The compound features a molecular formula of C₆H₃FIN₃ with a molecular weight of 263.01 grams per mole, establishing it as a relatively compact yet functionally diverse chemical entity. The chemical structure exhibits planar conformation where the pyrazole and pyridine rings maintain coplanarity with minimal dihedral angles between the constituent ring systems.

The compound belongs to the broader classification of halogenated heterocycles, specifically within the pyrazolo[3,4-b]pyridine structural family. The presence of both fluorine and iodine substituents at the 5 and 3 positions respectively creates a unique electronic environment that significantly influences the compound's chemical reactivity and potential applications. The fluorine atom at the 5-position typically enhances lipophilicity and metabolic stability, while the iodine atom at the 3-position contributes to distinctive electronic properties and serves as an excellent leaving group for substitution reactions.

Chemical databases classify this compound under multiple identification systems, with the Chemical Abstracts Service registry number 1350653-23-4 serving as the primary identifier. The compound also carries the Material Safety Data Sheet identification number MFCD20923264, facilitating standardized handling and documentation procedures across research institutions. The International Union of Pure and Applied Chemistry systematic name follows established conventions for heterocyclic nomenclature, ensuring consistent identification across international scientific communities.

Historical Context and Development

The development of this compound emerged from broader research initiatives focused on expanding the chemical diversity of pyrazolopyridine scaffolds for pharmaceutical applications. Historical records indicate that the compound was first synthesized and characterized in 2012, with initial documentation appearing in chemical databases during the early 2010s. The compound's development coincided with increased interest in halogenated heterocycles as versatile synthetic intermediates for drug discovery programs.

Research into pyrazolo[3,4-b]pyridine derivatives gained significant momentum following the recognition of these structures as privileged scaffolds in medicinal chemistry. The incorporation of fluorine and iodine substituents represented a strategic approach to enhance both the synthetic utility and biological activity profiles of the parent pyrazolopyridine framework. Early synthetic investigations focused on developing efficient methodologies for introducing halogen substituents at specific positions while maintaining the structural integrity of the bicyclic core.

The compound's emergence as a key intermediate in the synthesis of cardiovascular therapeutics marked a significant milestone in its development trajectory. Patent literature from the mid-2010s documented the compound's utility in constructing complex pharmaceutical targets, particularly in the development of soluble guanylate cyclase modulators. This application validated the strategic importance of the compound's unique substitution pattern and established its position as a valuable building block in contemporary pharmaceutical synthesis.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within heterocyclic chemistry due to its exceptional versatility as a synthetic intermediate. The compound's bicyclic framework provides a rigid structural platform that enables precise control over molecular geometry and electronic properties in subsequent chemical transformations. The strategic placement of halogen substituents creates multiple reactive sites that can be selectively manipulated through various synthetic methodologies.

The significance of this compound extends beyond its immediate synthetic utility to encompass broader implications for heterocyclic chemistry methodology development. Research investigations have demonstrated that the compound serves as an excellent substrate for catalytic transformations, including cross-coupling reactions, nucleophilic substitutions, and complex cascade processes. The presence of both electron-withdrawing fluorine and good leaving group iodine creates a unique reactivity profile that enables otherwise challenging chemical transformations.

Contemporary research in heterocyclic chemistry increasingly recognizes the importance of halogenated pyrazolopyridines as privileged structures for accessing diverse chemical space. The compound's ability to undergo selective functionalization at multiple positions while maintaining structural integrity makes it particularly valuable for diversity-oriented synthesis approaches. Studies have shown that systematic modification of the halogen substituents can dramatically alter both the physical properties and biological activity profiles of resulting derivatives.

Chemical Property Value Source
Molecular Formula C₆H₃FIN₃
Molecular Weight 263.01 g/mol
Chemical Abstracts Service Number 1350653-23-4
Material Safety Data Sheet Number MFCD20923264
Heavy Atom Count 11
Rotatable Bond Count 0
Number of Ring Systems 2
Polar Surface Area 42 Ų

Position within Pyrazolopyridine Family of Compounds

Within the expansive family of pyrazolopyridine compounds, this compound represents a highly specialized member characterized by its unique substitution pattern and enhanced synthetic utility. The pyrazolo[3,4-b]pyridine core structure constitutes one of several possible fusion patterns between pyrazole and pyridine ring systems, with the [3,4-b] designation indicating the specific connectivity pattern that distinguishes this family from related isomers such as pyrazolo[1,5-a]pyridines.

Comprehensive analysis of the pyrazolopyridine family reveals that compounds containing halogen substituents, particularly those incorporating both fluorine and iodine, represent a relatively small but strategically important subset. Research indicates that more than three-quarters of pyrazolo[3,4-b]pyridine derivatives reported in chemical literature feature either hydrogen or methyl substituents at the 3-position, making the iodine-substituted variant a distinctive and valuable addition to the structural family. The fluorine substituent at the 5-position further enhances the compound's uniqueness within this chemical family.

The compound's position within the pyrazolopyridine family is further distinguished by its role as a synthetic precursor to more complex structures. Unlike many family members that serve as final target compounds, this compound functions primarily as an advanced intermediate that enables access to otherwise difficult-to-synthesize targets. This functional role places the compound at a critical juncture within synthetic pathways, where its unique reactivity profile can be leveraged to introduce additional complexity and functionality.

Comparative studies within the pyrazolopyridine family demonstrate that halogenated derivatives, particularly those containing iodine, exhibit enhanced reactivity toward cross-coupling reactions and nucleophilic substitution processes. The compound's dual halogenation pattern creates opportunities for orthogonal functionalization strategies, where the fluorine and iodine substituents can be selectively manipulated under different reaction conditions. This capability positions the compound as a versatile platform for accessing diverse structural modifications within the broader pyrazolopyridine family.

Nomenclature and Identification Systems

The nomenclature and identification of this compound follows established conventions for heterocyclic compounds while incorporating specific descriptors for the halogen substituents. The systematic International Union of Pure and Applied Chemistry name precisely describes the compound's structure through a systematic approach that identifies the core heterocyclic framework and specifies the position and nature of each substituent. The designation "1H-pyrazolo[3,4-b]pyridine" establishes the fundamental bicyclic structure, while the prefixes "5-fluoro" and "3-iodo" indicate the specific halogen substitutions.

Multiple identification systems contribute to the comprehensive characterization of this compound across different chemical databases and documentation platforms. The Simplified Molecular Input Line Entry System notation provides a text-based representation of the molecular structure that enables computational processing and database searching. The compound's Simplified Molecular Input Line Entry System string "FC1=CN=C2NN=C(I)C2=C1" encodes the complete structural information in a format compatible with chemical informatics applications.

International Chemical Identifier systems provide additional layers of identification that facilitate cross-referencing between different chemical databases and publications. The compound's International Chemical Identifier key "HSJHOTUQSLQXLL-UHFFFAOYSA-N" serves as a unique hash-coded identifier that enables rapid database queries and structural matching. This standardized identification system ensures consistency across international research collaborations and publications.

Chemical suppliers and research institutions employ various catalog numbering systems to facilitate compound ordering and inventory management. Multiple commercial sources assign unique catalog numbers such as "G-7815," "CS-0054360," and "AS-82414," reflecting the compound's availability from diverse suppliers and its established position in commercial chemical markets. The availability of standardized catalog numbers from multiple suppliers indicates robust market demand and established synthetic methodologies for compound production.

Identification System Identifier Source
Chemical Abstracts Service Registry 1350653-23-4
Material Safety Data Sheet Number MFCD20923264
International Chemical Identifier Key HSJHOTUQSLQXLL-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System FC1=CN=C2NN=C(I)C2=C1
PubChem Compound Identifier 66614055
European Community Number Available upon registration
DSSTox Substance Identifier DTXSID60735442

特性

IUPAC Name

5-fluoro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FIN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJHOTUQSLQXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735442
Record name 5-Fluoro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350653-23-4
Record name 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350653-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Detailed Reaction Conditions and Ratios

Step Reagent Molar Ratios Solvent(s) Temperature Range Reaction Time Yield Range (%)
S1 2-chloro-5-fluoronicotinic acid : NaBH4 : CDI = 1 : 2–4 : 1.2–1.8 THF (preferred), ethylene glycol dimethyl ether, MeOH, EtOH 10–40 °C 30 min to 1 h stirring after addition High, typically >80% isolated
S2 TEMPO system components in stoichiometric amounts Ethyl acetate, DCM, acetonitrile, water 0–35 °C Until completion (several hours) High, direct use of crude aldehyde
S3 Hydrazine hydrate : aldehyde : base = 1–1.5 : 1 : 1–1.5 Water, EtOH, MeOH, isopropanol 40–70 °C Several hours High, >80%
S4 Iodine or iodide salts with alkali EtOH, DMSO, DMF, NMP 20–100 °C Several hours High purity after recrystallization

Comparison with Prior Art and Alternative Methods

Earlier methods for synthesizing this compound or related pyrazolo[3,4-b]pyridines often involved:

  • Use of strong corrosive acids (e.g., concentrated sulfuric acid, trifluoroacetic anhydride).
  • Hazardous reagents like zinc powder (fire risk) and boron trifluoride diethyl etherate (air-sensitive).
  • Diazonium salt intermediates releasing nitrogen gas, increasing safety risks.
  • Multi-step sequences with low overall yields (~16%) and requiring column chromatography.

The described four-step method improves on these by employing safer reagents, milder conditions, and higher yields, making it industrially viable.

Summary Table of Preparation Steps

Step Reaction Reagents Conditions Outcome Safety & Practical Notes
1 Reduction of acid to hydroxymethyl Sodium borohydride, CDI Mild temp, THF solvent Alcohol intermediate Avoids corrosive acids
2 Oxidation of alcohol to aldehyde TEMPO/NaOCl system Low temp, organic solvent Aldehyde intermediate Mild, selective oxidation
3 Cyclization to pyrazolo-pyridine Hydrazine hydrate, base Moderate heat Ring-closed heterocycle Common reagents, safe handling
4 Iodination Iodine or iodide salts, base Moderate heat Target iodinated product Avoids diazonium chemistry

Research Findings and Industrial Implications

  • The method achieves high atom economy by avoiding unnecessary protecting groups or hazardous intermediates.
  • The use of common, stable reagents reduces costs and complexity.
  • Mild conditions preserve sensitive functional groups and minimize by-products.
  • The process is amenable to scale-up with straightforward work-up and purification.
  • Recrystallization from solvents like water/ethanol or ethyl acetate/n-heptane yields high-purity final product suitable for pharmaceutical applications.

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Chemistry

5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine serves as a building block in organic synthesis. It is used to create more complex molecules, particularly in the pharmaceutical industry. Its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate.

Biology and Medicine

TRK Inhibitors : Research indicates that derivatives of this compound inhibit tropomyosin receptor kinases (TRKs), which are crucial in cancer cell proliferation. By blocking TRK activity, these compounds can disrupt signaling pathways that promote tumor growth.

Antimicrobial Agents : The compound has shown potential as an antimicrobial agent by interfering with bacterial cell processes. Its structural characteristics allow it to disrupt DNA replication or protein synthesis in bacteria.

Case Study 1: TRK Inhibition

A study demonstrated that a derivative of this compound significantly inhibited TBK1 activity in cellular models. This inhibition led to reduced expression of downstream interferon signaling genes, suggesting its potential for therapeutic use in immune-related conditions.

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that certain derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae, indicating its promise as a treatment for antibiotic-resistant infections.

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives share a common heterocyclic scaffold but differ in substituents, which significantly influence their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Synthesis Methods Applications/Activity References
5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine 5-F, 3-I 263.01 Coupling reactions using 5-aminopyrazole precursors; halogenation Kinase inhibition, anticancer agents
6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine 6-Br, 3-I 308.93 Bromination of iodinated intermediates Antibacterial agents
3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile 3-I, 5-CN 224.01 Cyano group introduction via Knoevenagel condensation Antiviral scaffolds
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine 5-F, 3-NH₂ 152.12 Microwave-assisted amination Anti-inflammatory agents
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine 5-Br, 3-I 308.93 Sequential halogenation Radioligand development

Key Observations from Comparative Analysis

Substituent Effects on Reactivity: Halogens (F, I, Br): Fluorine and iodine at positions 5 and 3 enhance electrophilic substitution reactivity, making the compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) . Brominated analogs exhibit lower metabolic stability compared to fluorinated derivatives . Amino and Cyano Groups: Amino-substituted derivatives (e.g., 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine) show improved solubility and hydrogen-bonding capacity, critical for targeting enzymes like cyclooxygenase (COX) .

Synthetic Efficiency :

  • Catalytic Methods : Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalysts enable efficient synthesis of pyrazolo[3,4-b]pyridin-6-ones, achieving yields >80% .
  • Microwave Assistance : Microwave irradiation reduces reaction times (e.g., 20 minutes for coumarin-fused derivatives) compared to conventional heating .

Biological Activity :

  • Fluorinated Derivatives : Exhibit broad-spectrum activity, including antimicrobial and antiproliferative effects, due to enhanced membrane permeability .
  • Iodinated Derivatives : Serve as precursors for radioisotope labeling (e.g., in PET imaging agents) .

生物活性

5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features both fluorine and iodine substituents, which contribute to its unique reactivity and biological properties.

Chemical Structure and Properties

The compound's molecular formula is C6H3FIN3C_6H_3FIN_3 with a molecular weight of 263.01 g/mol. Its IUPAC name is this compound. The presence of electronegative halogens such as fluorine and iodine enhances its interaction with biological targets.

1. Inhibition of Tropomyosin Receptor Kinases (TRKs)

Research indicates that derivatives of this compound act as inhibitors of TRKs, which are implicated in various cancers. These inhibitors can disrupt cancer cell proliferation by blocking signaling pathways essential for tumor growth .

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to interfere with bacterial cell processes, potentially leading to effective treatments against resistant strains .

3. Structure–Activity Relationships (SARs)

Studies have explored the SARs of pyrazolo[3,4-b]pyridine derivatives, identifying specific substitutions that enhance biological activity. For instance, modifications at the 1-position have been linked to increased potency against targets such as TBK1 (TANK-binding kinase 1), with certain derivatives demonstrating IC50 values as low as 0.2 nM .

Case Study: TRK Inhibition

A study focused on a specific derivative (compound 15y) derived from pyrazolo[3,4-b]pyridine demonstrated significant inhibition of TBK1 activity in cellular models. This compound effectively reduced the expression of downstream interferon signaling genes in THP-1 and RAW264.7 cells, indicating its potential for immune-related therapies .

Case Study: Antimicrobial Efficacy

In vitro assays revealed that certain derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative showed a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae, highlighting its potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameTRK Inhibition (IC50)Antimicrobial Activity (MIC)
This compound<0.2 nME. coli: 50 µM; S. agalactiae: 75 µM
Derivative A (e.g., 15y)<0.2 nMNot specified
5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyridineNot specifiedModerate activity

Q & A

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer :
  • MTT/PrestoBlue : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with 72h exposure. Normalize to DMSO controls .
  • Apoptosis Assays : Use Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptosis .

Advanced Characterization

Q. How to elucidate electronic effects of substituents using spectroscopic techniques?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Compare λmax shifts; electron-withdrawing groups (e.g., -I, -F) reduce conjugation length, blue-shifting absorption .
  • Cyclic Voltammetry : Measure oxidation potentials to correlate substituent electronegativity with HOMO-LUMO gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 2
5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。